S-[N-Benzyl(thiocarbamoyl)]-L-cysteine
Overview
Description
S-(N-Benzylthiocarbamoyl)cysteine: is a cysteine conjugate of benzyl isothiocyanate. This compound exhibits significant anticancer activity, inhibiting leukemia cell growth and inducing apoptosis in bladder cancer cells . It also inhibits N-dimethylnitrosamine demethylase, preventing nitrosamine activation and displaying potential chemopreventive benefits .
Mechanism of Action
Target of Action
The primary target of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is the Glutathione S-transferase (GST) enzyme . GST plays a crucial role in the detoxification of carcinogens, therapeutic drugs, environmental toxins, and products of oxidative stress by catalyzing the conjugation of glutathione (GSH) to a wide variety of substrates .
Mode of Action
This compound interacts with GST by inducing its activity . This induction enhances the ability of GST to conjugate harmful substances with GSH, facilitating their removal from the body . This interaction results in an increased detoxification capacity, particularly in target organs of mice .
Biochemical Pathways
The compound affects the glutathione metabolic pathway . By inducing GST activity, it increases the rate of conjugation reactions within this pathway, leading to enhanced detoxification of harmful substances . The downstream effects include a reduction in the levels of harmful substances in the body and a potential decrease in the risk of diseases associated with these substances .
Result of Action
The molecular effect of this compound’s action is the induction of GST activity . At the cellular level, this results in an increased capacity for detoxification, potentially protecting cells from damage by harmful substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-(N-Benzylthiocarbamoyl)cysteine can be synthesized by reacting benzyl isothiocyanate with L-cysteine. The reaction typically involves mixing benzyl isothiocyanate with L-cysteine in an aqueous solution, followed by purification steps to isolate the desired product .
Industrial Production Methods: The industrial production of S-(N-Benzylthiocarbamoyl)cysteine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: S-(N-Benzylthiocarbamoyl)cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: The compound can participate in substitution reactions, where the thiocarbamoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Compounds with different functional groups replacing the thiocarbamoyl group.
Scientific Research Applications
Chemistry: S-(N-Benzylthiocarbamoyl)cysteine is used in the synthesis of other complex molecules and as a reagent in various chemical reactions .
Biology: The compound is studied for its role in inhibiting enzymes and pathways involved in cancer cell proliferation .
Medicine: Due to its anticancer properties, S-(N-Benzylthiocarbamoyl)cysteine is researched for potential therapeutic applications in treating leukemia and bladder cancer .
Industry: The compound is used in the development of chemopreventive agents and other pharmaceutical products .
Comparison with Similar Compounds
Benzyl isothiocyanate: The parent compound from which S-(N-Benzylthiocarbamoyl)cysteine is derived.
Phenethyl isothiocyanate: Another isothiocyanate with similar anticancer properties.
Allyl isothiocyanate: Known for its antibacterial and anticancer activities.
Uniqueness: S-(N-Benzylthiocarbamoyl)cysteine is unique due to its specific conjugation with cysteine, which enhances its solubility and bioavailability. This conjugation also allows it to inhibit specific enzymes and pathways more effectively than its parent compound, benzyl isothiocyanate .
Properties
IUPAC Name |
(2R)-2-amino-3-(benzylcarbamothioylsulfanyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c12-9(10(14)15)7-17-11(16)13-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTSYGXUDMJEFP-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)SCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=S)SC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188947 | |
Record name | S-(N-Benzylthiocarbamoyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35446-36-7 | |
Record name | S-(N-Benzylthiocarbamoyl)cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035446367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(N-Benzylthiocarbamoyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does S-[N-Benzyl(thiocarbamoyl)]-L-cysteine interact with its target and what are the downstream effects?
A1: this compound acts as a glutathione S-transferase (GST) stimulating agent []. GSTs are a family of detoxification enzymes that play a crucial role in protecting cells from electrophilic compounds and oxidative stress. While the exact mechanism of action is not fully elucidated in the provided research, it is suggested that this compound induces increased activity of GST enzymes, particularly in the bladder []. This heightened GST activity could potentially enhance the detoxification of carcinogens, such as nitrosamines, which are implicated in bladder cancer development [].
Q2: How does the structure of this compound compare to similar compounds and how does this affect its activity?
A2: Research indicates that the length of the alkyl chain in phenylalkyl isothiocyanates and their cysteine conjugates influences their enzyme-inducing activity. Specifically, shorter alkyl chains in cysteine conjugates, like in this compound, are associated with higher enzyme-inducing activity compared to their longer chain counterparts []. This suggests a structure-activity relationship where the size and structure of the alkyl group attached to the cysteine conjugate impacts its interaction with the target enzyme and subsequent activity.
Q3: What evidence is there for the efficacy of this compound in preventing tumor development?
A3: While the provided research doesn't directly investigate the efficacy of this compound in preventing tumor development, its parent compound, benzyl isothiocyanate, and other structurally similar phenylalkyl isothiocyanates have demonstrated inhibitory effects against a wide range of carcinogenic nitrosamines []. Given the enhanced enzyme-inducing activity of this compound compared to benzyl isothiocyanate, it is suggested that this compound could potentially serve as a prodrug, offering protection against nitrosamine-induced bladder carcinogenesis [].
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